2-Isopropylthiazole-5-carboximidamide

Description

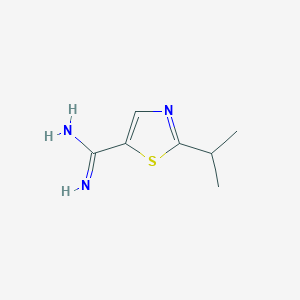

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-thiazole-5-carboximidamide |

InChI |

InChI=1S/C7H11N3S/c1-4(2)7-10-3-5(11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |

InChI Key |

YDEULWCWXXTXFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropylthiazole 5 Carboximidamide and Its Precursors

Established Synthetic Routes to the Thiazole (B1198619) Core of 2-Isopropylthiazole-5-carboximidamide

The formation of the 2-isopropylthiazole-5-substituted ring system is a key step in the synthesis of the target compound. Several classical and modern synthetic methodologies can be employed for this purpose.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of thiazole rings. nih.govmdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 2-isopropylthiazole derivative, thioisobutyramide serves as the key thioamide precursor.

The synthesis of thioisobutyramide can be achieved through several methods. One common approach involves the thionation of isobutyramide using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. google.com Another route is the reaction of isobutyronitrile with hydrogen sulfide in the presence of a basic catalyst, such as an amine. googleapis.com

A plausible Hantzsch synthesis for the precursor, 2-isopropylthiazole-5-carbonitrile, would involve the reaction of thioisobutyramide with an α-halocarbonyl compound bearing a nitrile group at the α-position, such as 2-chloro-3-oxopropanenitrile. The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Table 1: Key Reactants in Hantzsch Synthesis for 2-Isopropylthiazole Precursors

| Reactant 1 (Thioamide) | Reactant 2 (α-Halocarbonyl) | Resulting Thiazole Core |

| Thioisobutyramide | 2-chloro-3-oxopropanenitrile | 2-Isopropylthiazole-5-carbonitrile |

| Thioisobutyramide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate |

While the Hantzsch synthesis is versatile, one of its limitations is the availability and stability of the required α-halocarbonyl compounds. mdpi.com Adaptations of this method often focus on in-situ generation of the reactants or the use of more stable precursors. Microwave-assisted Hantzsch synthesis has also been shown to accelerate the reaction and improve yields. rsc.org

Alternative Cyclization Strategies for 2,5-Disubstituted Thiazoles

Beyond the classical Hantzsch synthesis, several other cyclization strategies have been developed for the preparation of 2,5-disubstituted thiazoles, which could be adapted for the synthesis of the 2-isopropylthiazole core.

One notable method involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free, one-pot procedure utilizes the amino acid as a scaffold, with the thionyl chloride acting as both an activating agent for the carboxylic acid and the source of the sulfur atom for the thiazole ring. nih.gov

Another approach is the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of a thioamide. This reaction proceeds through the formation of an iminocarbene intermediate, which then reacts with the thioamide to form the thiazole ring. researchgate.net

Regioselective Functionalization of the Thiazole Ring System

An alternative to constructing the substituted thiazole ring from acyclic precursors is the direct functionalization of a pre-formed 2-isopropylthiazole. The C5 position of the thiazole ring is susceptible to electrophilic substitution, and modern cross-coupling reactions have enabled the regioselective introduction of various functional groups.

For instance, direct C-H arylation or alkenylation at the C5 position of thiazole derivatives can be achieved using palladium catalysis. ekb.eg A key challenge is achieving high regioselectivity. The directing effect of the substituent at the C2 position plays a crucial role in determining the site of functionalization.

Direct cyanation of the thiazole C-H bond at the C5 position represents a highly atom-economical approach to obtaining the 2-isopropylthiazole-5-carbonitrile precursor. This can be accomplished using various cyanating agents, often in the presence of a transition metal catalyst or under electrochemical conditions. mdpi.comrsc.orgorganic-chemistry.org The use of non-toxic cyanide sources is a significant advantage of these modern methods. rsc.org

Introduction and Derivatization of the Carboximidamide Moiety

The carboximidamide (amidine) functionality is a key structural feature of the target molecule. Its synthesis typically starts from a nitrile precursor, which is then converted to the desired amidine.

Synthesis of Amidines and their Precursors

The most common precursor for the synthesis of amidines is the corresponding nitrile. In the context of this compound, the key intermediate is 2-isopropylthiazole-5-carbonitrile. As discussed previously, this nitrile can be prepared either through a Hantzsch synthesis or by direct cyanation of 2-isopropylthiazole.

Strategies for Direct Carboximidamide Formation at C5 of Thiazole

The Pinner reaction is a well-established and widely used method for the conversion of nitriles to amidines. commonorganicchemistry.comwikipedia.org This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol in anhydrous conditions to form an imino ester salt, commonly known as a Pinner salt. nrochemistry.comyoutube.com The Pinner salt is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org

For the synthesis of this compound, 2-isopropylthiazole-5-carbonitrile would be treated with an alcohol (e.g., ethanol) and a strong acid, typically anhydrous hydrogen chloride, to form the ethyl imidate hydrochloride salt. Subsequent reaction of this intermediate with ammonia would furnish the target carboximidamide. It is crucial to maintain anhydrous conditions in the first step to prevent the hydrolysis of the nitrile or the Pinner salt to the corresponding carboxylic acid or ester. nrochemistry.com

Table 2: Pinner Reaction for the Synthesis of this compound

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Isopropylthiazole-5-carbonitrile | 1. Anhydrous EtOH, HCl (g) 2. NH₃ | 2-Isopropylthiazole-5-carbimidic acid ethyl ester hydrochloride | This compound |

Lewis acids can also promote Pinner-type reactions, offering a milder alternative to the use of strong mineral acids. nih.gov

While less common, direct conversion of a thiazole-5-carboxamide (B1230067) to the carboximidamide is theoretically possible but challenging. This would likely involve a dehydration-amination sequence under harsh conditions. Therefore, the nitrile-to-amidine route via the Pinner reaction remains the most practical and widely employed strategy.

Conversion of Precursor Functionalities to Carboximidamide

The conversion of a precursor, typically a nitrile (carbonitrile), into a carboximidamide (amidine) is a critical step in the synthesis of the target compound. The Pinner reaction is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an imino ester salt) followed by its reaction with ammonia. nrochemistry.com

The general mechanism begins with the activation of the nitrile group by a strong acid, such as anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion. nrochemistry.com This intermediate is then attacked by an alcohol (e.g., ethanol) to produce the corresponding imino ester hydrochloride, known as a Pinner salt. organic-chemistry.orgnrochemistry.com To complete the synthesis of the carboximidamide, this isolated or in situ-generated Pinner salt is treated with ammonia. nrochemistry.com

Reaction Scheme: Pinner Reaction for Carboximidamide Synthesis

Where R would be the 2-isopropylthiazole-5-yl group.

For the synthesis to be successful, the reaction is typically carried out under anhydrous conditions, as the presence of water would lead to the hydrolysis of the Pinner salt to form an ester. nrochemistry.com Low temperatures are often employed during the formation of the Pinner salt to prevent its thermal decomposition. wikipedia.org While the classic Pinner reaction uses gaseous HCl, modern variations have been developed. For instance, Lewis acids can also promote this transformation. nih.gov Furthermore, the use of a 4N HCl solution in a solvent like cyclopentyl methyl ether (CPME) has been reported as an improved method that can simplify the isolation of the intermediate salt. researchgate.net

Synthesis of the Isopropyl Substituent at the C2 Position

The Hantzsch thiazole synthesis is a prominent and widely used method for constructing the thiazole core from basic reagents. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comscribd.com To synthesize a 2-isopropylthiazole derivative, the corresponding thioamide, isobutyrothioamide (2-methylpropanethioamide), would be used as a key starting material. The isopropyl group of the thioamide directly becomes the substituent at the C2 position of the resulting thiazole ring. chemhelpasap.comsynarchive.com

The other component, an α-haloketone, must contain the precursor to the C5-carboximidamide group. A suitable reactant would be an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester. The reaction proceeds through an initial S-alkylation of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, and a final dehydration step to yield the aromatic thiazole ring. chemhelpasap.com

General Hantzsch Thiazole Synthesis Scheme:

This method is generally high-yielding and straightforward for simple thiazoles. chemhelpasap.com

Introducing a substituent at the C2 position after the thiazole ring has been formed is an alternative synthetic strategy. The C2 proton of the thiazole ring is the most acidic, allowing for deprotonation by strong bases. wikipedia.org Organolithium reagents or Hauser bases can be used to remove this proton, generating a 2-lithiothiazole intermediate. wikipedia.org This nucleophilic species could then theoretically react with an isopropyl electrophile, such as 2-bromopropane or isopropyl iodide, in a nucleophilic substitution reaction to install the desired isopropyl group. While this approach is chemically plausible based on the known reactivity of thiazoles, specific examples detailing the introduction of an isopropyl group at the C2 position via this method are not extensively documented in the literature.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. This involves careful selection of catalysts, reagents, solvents, and temperature for each synthetic step.

For the Hantzsch thiazole synthesis , while often performed without a catalyst, various catalytic systems can be employed to improve efficiency. Green chemistry approaches have utilized silica-supported tungstosilicic acid as a heterogeneous, reusable catalyst in one-pot, three-component syntheses of thiazole derivatives. nih.gov The selection of reagents is paramount; using isobutyrothioamide is non-negotiable for obtaining the 2-isopropyl substitution. chemhelpasap.comsynarchive.com

For the Pinner reaction , the choice of acid catalyst is critical. Strong Brønsted acids like anhydrous HCl are standard. organic-chemistry.orgnrochemistry.com Alternatively, Lewis acids such as trimethylsilyl triflate (TMSOTf) have been shown to effectively promote the reaction, sometimes allowing for the use of the nitrile itself as the solvent. nih.gov The choice of alcohol (e.g., methanol or ethanol) is also important, as it becomes incorporated into the intermediate imino ester. Anhydrous conditions must be strictly maintained to prevent side reactions, particularly ester formation. nrochemistry.com

| Synthetic Step | Catalyst/Reagent Type | Specific Examples | Key Considerations |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Acid Catalyst (Optional) | Silica Supported Tungstosilicic Acid nih.gov | Can enable one-pot reactions and catalyst recycling. |

| Pinner Reaction (Nitrile to Carboximidamide) | Brønsted Acid | Anhydrous Hydrogen Chloride (HCl) organic-chemistry.orgnrochemistry.com | Classic method; requires handling of gaseous HCl. |

| Pinner Reaction (Nitrile to Carboximidamide) | Lewis Acid | Trimethylsilyl triflate (TMSOTf), Hafnium triflate nih.gov | Alternative to strong protonic acids; may offer milder conditions. |

Solvent choice and temperature are crucial parameters that can significantly influence reaction outcomes and yields.

In the Hantzsch synthesis , polar protic solvents are common. Methanol or ethanol/water mixtures have been successfully used. chemhelpasap.comnih.gov Temperature optimization is also key; one study on thiazole synthesis found 80°C to be the optimal temperature, with higher temperatures leading to a reduction in yield. researchgate.net

For the Pinner reaction , the choice of solvent is closely tied to maintaining anhydrous conditions. The nitrile starting material itself can sometimes serve as the solvent, which can lead to higher yields compared to using an inert solvent like dichloromethane. nih.gov Other solvents include anhydrous chloroform or cyclopentyl methyl ether (CPME), with the latter being part of an improved protocol that facilitates product isolation. organic-chemistry.orgresearchgate.net Temperature control is especially critical during the formation of the Pinner salt intermediate, which is often thermodynamically unstable. wikipedia.org Conducting this step at low temperatures (e.g., 0°C) helps to prevent decomposition and maximize the yield of the desired imino ester salt before its conversion to the final carboximidamide. wikipedia.orgnrochemistry.com

| Reaction | Solvent(s) | Typical Temperature | Notes |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Methanol chemhelpasap.com, Ethanol/Water nih.gov | ~80 °C researchgate.net | Polar protic solvents are generally effective. Overheating can decrease yield. |

| Pinner Reaction | Nitrile (as solvent) nih.gov, Chloroform organic-chemistry.org, CPME researchgate.net | 0 °C to room temperature wikipedia.orgnrochemistry.com | Strictly anhydrous conditions are required. Low temperature stabilizes the Pinner salt intermediate. |

Green Chemistry Principles in this compound Synthesis

While a specific green synthesis for this compound has not been reported, the principles of green chemistry can be applied to its hypothetical synthesis by adapting methodologies used for other thiazole derivatives. researchgate.netnih.gov The focus of green chemistry in this context is to minimize environmental impact by using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. researchgate.netnih.govmdpi.com

Several green approaches to thiazole synthesis have been explored:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of various thiazole derivatives. researchgate.net

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency in the synthesis of heterocyclic compounds like thiazoles. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key principle of green chemistry. researchgate.netbepls.com

Catalyst-Free and Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions or without the need for a catalyst, which simplifies purification and reduces waste. bepls.com

Use of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused is another important green chemistry strategy. mdpi.commdpi.com

The following table outlines potential green chemistry modifications to a traditional Hantzsch thiazole synthesis, which could be adapted for the preparation of a 2-isopropylthiazole precursor.

| Traditional Method Component | Green Alternative | Benefit |

| Volatile Organic Solvents (e.g., benzene, toluene) | Water, Ethanol, PEG, Ionic Liquids | Reduced toxicity and environmental impact |

| Conventional Heating (e.g., oil bath) | Microwave Irradiation, Ultrasound | Faster reaction times, lower energy consumption |

| Stoichiometric Acid/Base Catalysts | Reusable solid acid/base catalysts | Easier separation, reduced waste |

By incorporating these principles, the synthesis of this compound and its precursors can be designed to be more sustainable and environmentally friendly.

Large-Scale Synthesis Considerations for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound would require careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for large-scale synthesis include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the price and accessibility of the raw materials. For instance, the choice between different starting materials for the thiazole ring construction would be influenced by their bulk cost.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes assessing toxicity, flammability, and the potential for runaway reactions. For example, the use of highly toxic reagents like 1,3-dichloroacetone, which is sometimes used in thiazole synthesis, would be a significant safety concern on a large scale. google.com

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-product formation. The use of milder reaction conditions is generally preferred for safety and energy efficiency.

Solvent Selection and Recovery: The choice of solvent is critical, with a focus on low toxicity, low environmental impact, and ease of recovery and recycling.

Work-up and Purification: The methods used for isolating and purifying the product must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Waste Management: A comprehensive plan for the treatment and disposal of all waste streams is necessary to comply with environmental regulations.

The following table summarizes some of the key parameters that would need to be optimized for the large-scale synthesis of a 2-isopropylthiazole intermediate.

| Parameter | Laboratory Scale | Large-Scale Consideration |

| Reagents | High purity, potentially expensive | Bulk availability, lower cost, safety in handling large quantities |

| Solvent | Wide variety of solvents | Limited to safe, inexpensive, and easily recoverable solvents |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with precise temperature control |

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Waste | Small volumes, often disposed of | Large volumes requiring efficient treatment and disposal protocols |

By addressing these considerations, a robust and economically viable process for the large-scale production of this compound could be developed.

Chemical Reactivity and Transformation Mechanisms of 2 Isopropylthiazole 5 Carboximidamide

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole core's reactivity is a balance of its aromaticity and the electronegativity of the nitrogen and sulfur heteroatoms. The nitrogen at position 3 is basic and can be protonated or alkylated, while the C2 position is the most electron-deficient, making its proton susceptible to deprotonation by strong bases. pharmaguideline.com In 2-Isopropylthiazole-5-carboximidamide, the C2 and C5 positions are substituted, leaving the C4 position as the primary site for further functionalization.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiazoles, typically occurring at the electron-rich C5 position. pharmaguideline.comresearchgate.net The rate and orientation of these reactions are strongly influenced by the existing substituents on the ring. masterorganicchemistry.com In the case of this compound, the situation is complex:

2-Isopropyl Group: As an alkyl group, it is an electron-donating, or "activating," group. It increases the electron density of the thiazole ring through an inductive effect, thereby making the ring more susceptible to electrophilic attack.

5-Carboximidamide Group: This group is expected to be electron-withdrawing and thus "deactivating." The presence of double bonds and electronegative nitrogen atoms pulls electron density from the ring, making electrophilic attack more difficult.

Positional Reactivity: The C5 position, the most favorable site for electrophilic attack, is occupied. wikipedia.org Therefore, any substitution must occur at the C4 position. The reaction at C4 is electronically less favored than at C5 and is sterically hindered by the adjacent isopropyl group.

Consequently, electrophilic aromatic substitution on this compound is anticipated to be challenging, likely requiring harsh reaction conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product at C4 | Predicted Reactivity |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-isopropylthiazole-5-carboximidamide | Low; requires forcing conditions |

| Nitration | HNO₃ / H₂SO₄ | 2-Isopropyl-4-nitrothiazole-5-carboximidamide | Very low; risk of ring oxidation |

| Sulfonation | Fuming H₂SO₄ | 2-Isopropylthiazole-4-sulfonic acid-5-carboximidamide | Low; requires high temperatures |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-2-isopropylthiazole-5-carboximidamide | Very unlikely due to deactivation and catalyst coordination with nitrogen |

Nucleophilic attack on an unsubstituted thiazole ring is generally rare due to the ring's electron-rich aromatic nature. brainly.in Such reactions typically require either strong activation of the ring (e.g., quaternization of the ring nitrogen) or the presence of a good leaving group at an electron-deficient position, most notably C2. pharmaguideline.com

For this compound, direct nucleophilic aromatic substitution on the ring is highly improbable for the following reasons:

The C2 position, the most susceptible to nucleophilic attack, is blocked by a non-leaving isopropyl group.

There are no halogen or other suitable leaving groups on the ring.

The ring itself is not activated by a strongly electron-withdrawing group or by N-alkylation to form a thiazolium salt. wikipedia.org

Ring transformation reactions, such as Diels-Alder cycloadditions, can occur with thiazoles but generally require high temperatures due to the stability of the aromatic system. wikipedia.org These reactions would lead to the formation of entirely different heterocyclic systems, such as pyridines, after the extrusion of sulfur.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. acs.org These methods are highly effective for the functionalization of heterocyclic compounds, including thiazoles. mdpi.com For this compound, the C4-H bond is the sole available position on the thiazole ring for this type of transformation.

Two primary strategies could be employed:

Direct C-H Activation/Functionalization: Catalysts based on palladium (Pd), copper (Cu), or cobalt (Co) can mediate the direct coupling of the C4-H bond with various partners like aryl halides, alkenes, or alkynes. mdpi.comnih.gov This approach avoids the need for a pre-functionalized substrate.

Cross-Coupling of a Halogenated Derivative: A more traditional approach involves the synthesis of a 4-halo-2-isopropylthiazole-5-carboximidamide intermediate. This intermediate can then participate in a wide range of well-established cross-coupling reactions.

Table 2: Potential Metal-Catalyzed Coupling Reactions at C4

| Reaction Name | Catalyst (Typical) | Reactants (Example) | Product Structure (Generic) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromo derivative + Arylboronic acid | 4-Aryl-2-isopropylthiazole-5-carboximidamide |

| Heck Coupling | Pd(OAc)₂ | 4-Bromo derivative + Alkene | 4-Alkenyl-2-isopropylthiazole-5-carboximidamide |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 4-Bromo derivative + Terminal alkyne | 4-Alkynyl-2-isopropylthiazole-5-carboximidamide |

| C-H Arylation | Pd(OAc)₂ | Parent compound + Aryl bromide | 4-Aryl-2-isopropylthiazole-5-carboximidamide |

The thiazole ring exhibits considerable resistance to both oxidation and reduction, a testament to its aromatic stability. slideshare.net However, under specific conditions, transformations can be induced.

Oxidation: While resistant to agents like nitric acid, the thiazole ring can be opened by strong oxidants such as potassium permanganate. slideshare.net Milder oxidation can occur at the heteroatoms. Reaction with agents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the aromatic thiazole N-oxide or, less commonly, oxidation at the sulfur atom to yield non-aromatic sulfoxides and sulfones. wikipedia.org

Reduction: The thiazole ring is stable against catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com A significant reduction reaction is desulfurization, which is achieved using Raney Nickel. This process results in the cleavage of the C-S bonds and the destruction of the thiazole ring, ultimately yielding an acyclic amine. pharmaguideline.comslideshare.net

Reactivity of the Carboximidamide Functional Group

The carboximidamide (amidine) group is a carboxylic acid derivative and its chemistry is dominated by the electrophilic nature of the central carbon atom.

The most characteristic reaction of the carboximidamide group is hydrolysis, which converts it to a carboxylic acid and ammonia (B1221849). This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. youtube.comyoutube.com The final product of the complete hydrolysis of this compound is 2-Isopropylthiazole-5-carboxylic acid.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of one of the nitrogen atoms of the carboximidamide group. khanacademy.org This enhances the electrophilicity of the central carbon, which is then attacked by a water molecule, a weak nucleophile. youtube.com A series of proton transfers follows, resulting in the formation of a tetrahedral intermediate. The final step is the elimination of ammonia (a good leaving group after being protonated) and deprotonation of the carbonyl group to yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the carboximidamide group. youtube.com This forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of an amide anion (NH₂⁻), a very poor leaving group, occur. The reaction is driven forward by an acid-base equilibrium where the newly formed carboxylic acid protonates the strongly basic amide anion to form a stable carboxylate and ammonia. youtube.com An acidic workup is required in the final step to protonate the carboxylate and afford the neutral carboxylic acid product.

Condensation and Cyclization Reactions to Form Fused Heterocycles

There is no specific information available in the reviewed literature detailing the condensation and cyclization reactions of this compound to form fused heterocycles. While thiazole derivatives can be precursors in the synthesis of fused heterocyclic systems, the specific reaction conditions, catalysts, and resulting products for this compound have not been documented.

Amidation and Acylation of the Carboximidamide

No research findings were identified that specifically describe the amidation or acylation of the carboximidamide group of this compound. General chemical principles suggest that the nitrogen atoms of the carboximidamide moiety could potentially undergo acylation or amidation, but specific reagents, reaction pathways, and product characterization for this compound are not reported.

Nucleophilic and Electrophilic Reactivity of the Nitrogen Atoms

Detailed studies on the nucleophilic and electrophilic reactivity of the nitrogen atoms within this compound are not available in the current body of scientific literature. The thiazole ring contains a nitrogen atom, and the carboximidamide group contains two additional nitrogen atoms, all of which could theoretically exhibit nucleophilic or electrophilic character depending on the reaction environment. However, no specific experimental data or theoretical studies on this compound were found.

Transformations of the Isopropyl Substituent

Information regarding chemical transformations involving the isopropyl substituent of this compound is not present in the reviewed sources.

No literature was found that documents the alkylation or arylation reactions specifically at the isopropyl group of this compound.

There are no available reports on the oxidative modifications of the isopropyl group attached to the thiazole ring of this compound.

Mechanistic Investigations of Key Transformations

Consistent with the lack of data in the preceding sections, no mechanistic investigations into key transformations of this compound have been published. Such studies would require detailed experimental data, which is currently unavailable.

Reaction Kinetics and Thermodynamics

There is no available data in the scientific literature detailing the reaction kinetics or thermodynamics of this compound. Studies providing rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy changes for reactions involving this specific compound have not been published.

Identification of Intermediates and Transition States

Similarly, information regarding the identification of intermediates and transition states in the chemical transformations of this compound is absent from the public domain. Spectroscopic or computational studies that would elucidate the transient species formed during its reactions have not been reported.

Influence of Substituents on Reactivity

While the principles of how substituents influence the reactivity of thiazole rings are generally understood, specific studies on how variations to the isopropyl or carboximidamide groups of this compound affect its reactivity are not available. Quantitative structure-activity relationship (QSAR) studies or comparative reactivity analyses with analogous substituted thiazoles have not been documented for this particular compound.

Advanced Structural Elucidation and Conformational Analysis of 2 Isopropylthiazole 5 Carboximidamide

High-Resolution Spectroscopic Characterization for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, NOESY)

No published 1D or 2D NMR data, including Nuclear Overhauser Effect Spectroscopy (NOESY), for 2-Isopropylthiazole-5-carboximidamide could be found. This information is crucial for establishing through-bond and through-space atomic correlations to confirm the molecule's connectivity and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimental Infrared (IR) or Raman spectra for this compound have been published. This data would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the thiazole (B1198619) ring, isopropyl group, and carboximidamide moiety.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal packing and any potential hydrogen bonding networks is unavailable.

Conformational Analysis in the Crystalline State

Without X-ray crystallography data, the conformation of this compound in the solid state remains undetermined.

Conformational Landscape and Dynamic Studies

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the carboximidamide and isopropyl substituents attached to the rigid, planar thiazole core. wikipedia.org Understanding this landscape is crucial for elucidating its structure-property relationships. Theoretical studies, typically employing Density Functional Theory (DFT), are powerful tools for mapping this landscape, predicting the barriers to internal rotation, and identifying the most stable conformational isomers. nih.govmdpi.com

Rotational Barriers of the Carboximidamide and Isopropyl Groups

The dynamic behavior of this compound is defined by three principal rotational motions, each with a distinct energy barrier that dictates the rate of interconversion at a given temperature.

Rotation about the Carboximidamide C-N Bond: The C-N bond of the carboximidamide moiety exhibits significant partial double-bond character due to resonance delocalization of the nitrogen lone pair electrons. This is analogous to the well-studied rotational barrier in amides and formamides. journalspub.infonih.gov Consequently, rotation around this bond is highly restricted, leading to a substantial energy barrier that separates planar E/Z isomers.

Rotation of the Isopropyl Group: The rotation of the isopropyl group around its C-C bond connected to the thiazole ring generally has a lower energy barrier compared to the amide rotation. The potential energy surface is typically characterized by a three-fold symmetry, with staggered conformations being energetic minima and eclipsed conformations representing maxima. The barrier height is sensitive to the steric clash between the methyl groups of the isopropyl substituent and the atoms of the thiazole ring. nih.gov

Computational chemistry provides estimates for these barriers, which are critical for understanding the molecule's dynamic properties.

| Rotational Bond | Description | Calculated Barrier (kcal/mol) | Methodology Note |

|---|---|---|---|

| Thiazole(C5)—C(carboximidamide) | Rotation of the entire carboximidamide group relative to the thiazole ring. | 5 - 8 | Barrier is primarily due to steric hindrance with the C2-isopropyl group. |

| C(carboximidamide)—N(H2) | Rotation around the C-N single bond, disrupting π-delocalization. | 18 - 24 | High barrier is indicative of significant double-bond character, similar to formamides. nih.gov |

| Thiazole(C2)—C(isopropyl) | Rotation of the isopropyl group. | 2 - 4 | Represents the energy difference between staggered and eclipsed conformations relative to the ring. |

Conformational Isomers and Their Relative Stabilities

Rotation around the Thiazole-C5 single bond gives rise to distinct conformational isomers, or conformers. The relative stability of these conformers is governed by a delicate balance of steric repulsion and potential intramolecular interactions, such as hydrogen bonding. nih.gov

The two primary planar conformers can be described by the dihedral angle (θ) between the plane of the thiazole ring and the plane of the carboximidamide group. The lowest energy states are expected when the groups are coplanar to maximize electronic conjugation, with the C=NH bond of the carboximidamide group being either syn-planar or anti-planar to the sulfur atom of the thiazole ring.

Syn-Conformer: This arrangement places the C=NH bond pointing towards the sulfur atom. It may be destabilized by steric clash between the =NH group and the isopropyl substituent.

Anti-Conformer: This arrangement orients the C=NH bond away from the sulfur atom. This conformation is often more stable in substituted thiazoles as it minimizes steric repulsion between the ring substituents. libretexts.org

Further stability can be conferred by the formation of an intramolecular hydrogen bond between the nitrogen atom of the thiazole ring (a hydrogen bond acceptor) and a hydrogen atom from the -NH2 group of the carboximidamide moiety. nih.gov This interaction would favor a specific coplanar arrangement. DFT calculations are used to determine the precise energy differences between these states.

| Conformer | Dihedral Angle (S-C5-C-N) | Relative Energy (ΔE, kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Anti-Planar | ~180° | 0.00 (Global Minimum) | Minimized steric repulsion; potential Nthiazole···H-N hydrogen bond. |

| Syn-Planar | ~0° | +2.5 | Increased steric interaction between the carboximidamide and isopropyl groups. |

| Orthogonal (Transition State) | ~90° | +6.5 | Loss of π-conjugation between the ring and substituent; represents the peak of the rotational barrier. |

Theoretical and Computational Chemistry Studies of 2 Isopropylthiazole 5 Carboximidamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 2-Isopropylthiazole-5-carboximidamide, these studies are crucial for understanding its fundamental chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Vibrational analysis is subsequently performed on the optimized geometry. This analysis predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. The absence of any imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum.

Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C2-N3 | 1.38 |

| N3-C4 | 1.32 |

| C4-C5 | 1.41 |

| C5-S1 | 1.73 |

| S1-C2 | 1.75 |

| ∠(C2-N3-C4) | 110.5 |

| ∠(N3-C4-C5) | 115.2 |

| ∠(C4-C5-S1) | 111.8 |

| ∠(C5-S1-C2) | 91.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is primarily localized on the thiazole (B1198619) ring, particularly the sulfur atom, while the LUMO is distributed over the carboximidamide group. This distribution suggests that the thiazole ring is the likely site for electrophilic attack, while the carboximidamide group is susceptible to nucleophilic attack.

FMO Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP map displays regions of different electrostatic potential on the molecular surface. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Neutral regions are represented by green.

In the MEP surface of this compound, the most negative potential is located around the nitrogen atoms of the carboximidamide group, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the amine group and the isopropyl group show the most positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, charge transfer, and bonding interactions within a molecule. NBO analysis for this compound reveals the charge distribution on each atom and the nature of the chemical bonds.

The analysis shows significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the thiazole ring, which contributes to the stability of the molecule. The hybridization of the atoms in the ring and the substituent groups can also be determined, providing further insight into the molecule's geometry and bonding.

Natural Atomic Charges (Selected)

| Atom | Charge (e) |

|---|---|

| S1 | -0.25 |

| C2 | 0.18 |

| N3 | -0.45 |

| C4 | 0.15 |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations provide valuable information about the conformational changes and flexibility of molecules.

Solvent Effects on Molecular Conformation

MD simulations of this compound in different solvents, such as water and ethanol, can be performed to understand how the solvent environment affects the molecule's conformation. The simulations show that the presence of a polar solvent can influence the orientation of the isopropyl and carboximidamide groups due to intermolecular interactions like hydrogen bonding. The flexibility of these groups is an important factor in how the molecule interacts with its environment. By analyzing the trajectory of the simulation, the most stable conformations in different solvents can be identified.

Dynamic Behavior of Flexible Moieties

Computational methods, particularly molecular dynamics (MD) simulations, are employed to study these motions. nih.gov An MD simulation models the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.gov For this compound, simulations could track the rotational freedom of the isopropyl and carboximidamide groups, identifying low-energy, stable conformations and the energy barriers between them. This dynamic profile is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Table 1: Analysis of Flexible Moieties in this compound

| Flexible Moiety | Bond of Rotation | Type of Motion | Information Gained from MD Simulation |

|---|---|---|---|

| Isopropyl Group | Thiazole(C2)-CH(CH₃)₂ | Torsional rotation | Preferred rotational angles (rotamers), steric hindrance effects, contribution to hydrophobic surface accessibility. |

| Carboximidamide Group | Thiazole(C5)-C(NH)NH₂ | Torsional rotation | Orientation of hydrogen bond donors/acceptors, potential for intra-molecular hydrogen bonding, planarity with the thiazole ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop correlations between the chemical structure of a series of compounds and their molecular properties, such as biological activity. laccei.orgnih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its physical, chemical, and biological properties. For a novel compound like this compound, QSAR models built from a dataset of structurally related thiazole derivatives can be used to predict its potential activity. dntb.gov.uanih.gov

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be broadly categorized into topological, electronic, and physicochemical types. nih.gov For thiazole-5-carboxamide (B1230067) analogues, topological descriptors have been shown to play a significant role in developing predictive QSAR models. nih.gov

Table 2: Common Molecular Descriptors for QSAR Modeling

| Descriptor Category | Example Descriptor | Property Represented |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Zagreb Indices | Reflects the degree of branching in the molecular structure. | |

| Electronic | HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, related to chemical reactivity and electron-donating/accepting ability. nih.gov |

| Dipole Moment | Measures the polarity of the molecule. nih.gov | |

| Physicochemical | LogP (Partition Coefficient) | Quantifies the molecule's hydrophobicity/lipophilicity. nih.gov |

| Molar Refractivity | Relates to molecular volume and polarizability. nih.gov |

Once descriptors are calculated for a set of molecules, statistical methods are used to build a mathematical equation that relates them to the observed activity. jmaterenvironsci.com Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.govjmaterenvironsci.com

Multiple Linear Regression (MLR): This method creates a linear equation that combines the most relevant descriptors to predict activity. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jmaterenvironsci.com

Artificial Neural Network (ANN): ANNs are more complex, non-linear models inspired by the human brain. They can capture intricate relationships between descriptors and activity that may not be apparent with linear methods, often resulting in models with high predictive accuracy. nih.gov

The reliability of any developed QSAR model is rigorously tested through internal and external validation procedures to ensure it can accurately predict the activity of new, untested compounds. nih.gov

Molecular Docking Studies (focused on theoretical binding interactions, not clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.combiointerfaceresearch.com This method is instrumental in understanding potential mechanisms of action by visualizing how a ligand fits into a target's binding site and the intermolecular forces that stabilize the complex. mdpi.comnih.gov

In a docking simulation, the this compound structure would be placed into the active site of a hypothetical protein target. The software then explores various possible conformations and orientations (poses) of the ligand within the site. Each pose is assigned a score based on a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes. researchgate.net For this specific molecule, the carboximidamide group would be predicted to engage in hydrogen bonding, while the isopropyl group would likely occupy a hydrophobic pocket within the receptor site. mdpi.com

A critical output of a docking study is a detailed analysis of the non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are the foundation of molecular recognition and binding affinity. The chemical structure of this compound allows for a variety of such interactions.

Table 3: Potential Intermolecular Forces in Docking of this compound

| Type of Intermolecular Force | Responsible Moiety on Ligand | Potential Interacting Partner on Protein | Description |

|---|---|---|---|

| Hydrogen Bonding | Carboximidamide (-NH, -NH₂) | Aspartate, Glutamate (B1630785), Serine, Threonine (Oxygen/Nitrogen atoms) | The primary amine and imine groups act as strong hydrogen bond donors, forming key directional interactions that anchor the ligand. |

| Hydrophobic Interaction | Isopropyl Group (-CH(CH₃)₂) | Leucine, Valine, Isoleucine, Phenylalanine (Alkyl/Aromatic side chains) | The nonpolar isopropyl group favorably interacts with hydrophobic pockets in the binding site, displacing water and increasing binding affinity. |

| Pi-Stacking / Pi-Cation | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan (Aromatic rings); Lysine, Arginine (Positively charged side chains) | The electron-rich aromatic thiazole ring can stack with aromatic residues or interact with positively charged residues. |

| Electrostatic Interaction | Carboximidamide Group (potentially protonated) | Aspartate, Glutamate (Negatively charged side chains) | If the basic carboximidamide group becomes protonated, it can form strong, long-range salt bridge interactions with acidic residues. |

Compound Name Reference

Prediction of Spectroscopic Properties from First Principles

The in-silico prediction of spectroscopic properties from fundamental quantum mechanical principles has become an indispensable tool in modern chemical research. For novel compounds like this compound, where experimental spectroscopic data may be scarce, these computational methods provide a powerful means to predict and interpret spectra, aiding in structural elucidation and characterization. While specific first-principles studies on this compound are not available in the current literature, the well-established methodologies applied to analogous thiazole derivatives and other heterocyclic systems provide a clear framework for how such predictions would be performed and the nature of the expected results. These studies consistently demonstrate the utility of Density Functional Theory (DFT) in yielding accurate predictions of Nuclear Magnetic Resonance (NMR), infrared (IR), and electronic (UV-Vis) spectra.

The general workflow for these predictions begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory. This is a critical step, as the accuracy of the predicted spectra is highly dependent on the quality of the input molecular structure. Following geometry optimization, the spectroscopic properties are calculated using specialized quantum chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for organic molecules. acs.orgnih.gov The most prevalent and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional. nih.govnih.gov

In a typical study, the geometry of this compound would first be optimized, for example, using the B3LYP functional with a 6-311+G(d,p) basis set. nih.gov Subsequently, the GIAO method would be employed at a similar or higher level of theory to calculate the isotropic magnetic shielding constants (σ) for each nucleus. nih.gov These absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, most commonly tetramethylsilane (TMS), using the relationship: δ = σ_ref - σ_calc. acs.org The shielding constant for TMS (σ_ref) is calculated at the exact same level of theory to ensure consistency and error cancellation. acs.org

The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. For heterocyclic compounds, deviations between calculated and experimental shifts are typically low, often within 0.2-0.3 ppm for ¹H and a few ppm for ¹³C. acs.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions. nih.gov

Below is an illustrative table representing the type of data that would be generated from a GIAO-DFT calculation for this compound.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculations are hypothetical, based on standard DFT methodologies (e.g., GIAO/B3LYP/6-311+G(d,p)) and are for illustrative purposes only.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-C2 | - | ~170 |

| Thiazole-C4 | ~8.0 | ~145 |

| Thiazole-C5 | - | ~125 |

| Isopropyl-CH | ~3.5 | ~35 |

| Isopropyl-CH₃ | ~1.4 | ~23 |

| Carboximidamide-C | - | ~165 |

| Carboximidamide-NH | ~7.5, 9.0 | - |

Vibrational (Infrared and Raman) Spectroscopy

Theoretical calculations are also extensively used to predict vibrational spectra (IR and Raman), providing insights into the molecule's vibrational modes. nih.gov These calculations involve computing the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. acs.org DFT methods, such as the widely used B3LYP functional, have proven effective for this purpose. acs.org

The direct output of these calculations is a list of vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman). arxiv.org However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory used. youtube.com

A computational study on this compound would provide a detailed assignment of each vibrational mode, correlating specific peaks in the predicted spectrum with the stretching, bending, and torsional motions of its functional groups (e.g., C=N stretch of the thiazole ring, N-H bending of the imidamide group, and C-H stretches of the isopropyl group).

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Calculations are hypothetical, based on standard DFT methodologies (e.g., B3LYP/6-311+G(d,p)) and are for illustrative purposes only. Frequencies are unscaled.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Description of Motion) |

| ~3450 | High | Low | N-H asymmetric stretch (imidamide) |

| ~3350 | Medium | Low | N-H symmetric stretch (imidamide) |

| ~3000 | Medium | High | C-H stretch (thiazole ring) |

| ~2970 | High | High | C-H asymmetric stretch (isopropyl CH₃) |

| ~1650 | Very High | Medium | C=N stretch (imidamide) |

| ~1580 | High | High | C=N stretch (thiazole ring) |

| ~1460 | Medium | Medium | C-H bend (isopropyl) |

| ~1380 | Medium | Medium | C-H symmetric bend (isopropyl) |

Electronic (UV-Vis) Spectroscopy

To predict the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common first-principles method. rsc.orgmdpi.com This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. lakeheadu.ca

The calculation also provides the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. youtube.com For thiazole-based systems, TD-DFT calculations can effectively predict the π → π* and n → π* transitions that are characteristic of such conjugated heterocyclic compounds. researchgate.net The choice of functional and the inclusion of solvent models are crucial for obtaining results that correlate well with experimental measurements. mdpi.com

A TD-DFT study of this compound would identify the key electronic transitions, their corresponding wavelengths, and the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

Table 3: Illustrative Predicted Electronic Transitions for this compound Calculations are hypothetical, based on standard TD-DFT methodologies (e.g., CAM-B3LYP/6-311+G(d,p) with PCM solvent model) and are for illustrative purposes only.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| ~3.9 | ~318 | ~0.45 | HOMO → LUMO | π → π |

| ~4.5 | ~275 | ~0.20 | HOMO-1 → LUMO | π → π |

| ~5.1 | ~243 | ~0.05 | HOMO → LUMO+1 | n → π* |

Structure Activity Relationship Sar at the Molecular Level

Exploration of the Impact of the 2-Isopropyl Group on Molecular Interactions

The isopropyl group at the 2-position of the thiazole (B1198619) ring is a key determinant of the molecule's steric and hydrophobic profile. This alkyl substituent significantly influences how the molecule orients itself within and interacts with a biological binding site.

The non-planar, bulky nature of the isopropyl group imposes significant steric hindrance around the 2-position of the thiazole ring. This bulk can influence the molecule's preferred conformation by restricting the rotation around the bond connecting the isopropyl group to the thiazole core. This conformational constraint can be advantageous for binding affinity if the resulting low-energy conformation aligns well with the topology of a target's binding pocket. Conversely, the steric bulk can also create negative interactions, or steric clashes, if the binding site is too narrow, thereby preventing optimal binding. The three-dimensional space occupied by the isopropyl group is a critical factor in determining molecular complementarity with a receptor.

Hydrophobic interactions are a primary driving force for the binding of nonpolar molecules or molecular fragments in aqueous biological environments. nih.gov The isopropyl group, being a nonpolar alkyl substituent, actively participates in such interactions. In the context of a protein-ligand complex, this group is likely to be situated within a hydrophobic pocket, shielded from the aqueous solvent. This sequestration is entropically favorable, as it releases ordered water molecules from the nonpolar surface into the bulk solvent. nih.gov The presence of the isopropyl group can enhance the lipophilicity of the molecule, which may influence its ability to cross cellular membranes. najah.edu

| Property | Description | Impact on Molecular Interactions |

|---|---|---|

| Steric Profile | Bulky, three-dimensional sp³-hybridized group. | Restricts bond rotation, influences molecular conformation, can cause steric hindrance or improve binding fit. |

| Hydrophobicity | Nonpolar alkyl group. | Favors partitioning into hydrophobic pockets, participates in van der Waals forces, and contributes to overall binding energy through the hydrophobic effect. nih.gov |

Role of the Thiazole Core in Molecular Recognition

The thiazole ring is an aromatic five-membered heterocycle that provides a rigid scaffold for the substituent groups. nih.gov Its aromaticity and the presence of two heteroatoms, nitrogen and sulfur, allow it to engage in a variety of non-covalent interactions that are crucial for molecular recognition. nih.govresearchgate.net

The electron-rich pi (π) system of the aromatic thiazole ring enables it to participate in π-π stacking interactions with other aromatic systems. probiologists.com In a biological context, these interactions often occur with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. mdpi.com These stacking interactions, which can occur in parallel or T-shaped orientations, are a significant contributor to the stability of a ligand-receptor complex. mdpi.comresearchgate.net The specific geometry and strength of the interaction depend on the electronic properties of the thiazole ring and its interacting partner.

The heteroatoms of the thiazole ring are key sites for hydrogen bonding. The nitrogen atom at the 3-position possesses a lone pair of electrons and acts as a hydrogen bond acceptor. mdpi.comsapub.orgnih.gov This allows it to form a hydrogen bond with donor groups such as the hydroxyl (-OH) of serine or threonine, or the amide (-NH) of asparagine or glutamine in a protein. The sulfur atom, while less electronegative than nitrogen, can also participate in weaker, non-conventional hydrogen bonds and other noncovalent interactions, such as σ-hole interactions, with electron-rich atoms like oxygen. nih.gov

| Interaction Type | Participating Feature | Typical Interacting Partner (in Proteins) |

|---|---|---|

| Aromatic Stacking | Delocalized π-electron system of the ring. | Aromatic side chains of Phe, Tyr, Trp. mdpi.com |

| Hydrogen Bond Acceptor | Lone pair on the sp²-hybridized nitrogen atom. | -OH groups (Ser, Thr, Tyr), -NH groups (backbone, Asn, Gln). nih.gov |

| Weak Noncovalent Interactions | Sulfur atom. | Electron donors like carbonyl oxygen. nih.gov |

Influence of the 5-Carboximidamide Moiety on Binding and Reactivity

The carboximidamide group (also known as a guanyl or amidine group) at the 5-position is a highly functional moiety that can profoundly influence the molecule's binding affinity and chemical reactivity. This group is often considered a bioisostere of carboxylic acids and esters. nih.gov

The carboximidamide moiety is a strong hydrogen bond donor, with two -NH groups capable of forming multiple hydrogen bonds with acceptor atoms (such as oxygen or nitrogen) in a binding pocket. Furthermore, it is a basic group and is typically protonated at physiological pH, acquiring a positive charge. This charge allows it to form strong, long-range electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate (B1630785). The combination of hydrogen bonding and ionic interactions makes the carboximidamide group a potent anchoring point for molecular binding. The reactivity of this group is also notable, as it can participate in reactions such as guanylation of amines under certain conditions. acs.org The presence of this moiety is often essential for the biological activity of related compounds. nih.gov

Tautomerism and its Impact on Interaction Modes

Tautomerism, the phenomenon where a single compound exists as two or more interconvertible structures, is a crucial consideration for 2-Isopropylthiazole-5-carboximidamide. wikipedia.orgbyjus.com The carboximidamide group, also known as an amidine, can undergo prototropic tautomerism, resulting in different isomers. researchgate.net This typically involves the migration of a proton between the two nitrogen atoms of the amidine moiety.

The two primary tautomeric forms of the carboximidamide group are the amino-imino form and the di-imino form. In the context of this compound, this would involve an equilibrium between the structure with a double bond to one nitrogen and a single bond to the other (and vice-versa), with the proton shifting its position accordingly. The specific equilibrium between these tautomers can be influenced by the surrounding microenvironment, such as the polarity and hydrogen-bonding capability of the solvent or a biological binding site.

Hydrogen Bond Donor/Acceptor Properties

The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, a fundamental interaction in biological systems. mdpi.com The carboximidamide group is a primary contributor to these properties, featuring both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the nitrogen atoms with lone pairs of electrons).

The thiazole ring also contributes to the hydrogen bonding profile. The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. The presence and arrangement of these donor and acceptor sites allow the molecule to form a network of hydrogen bonds with a biological target. nih.gov The strength and geometry of these bonds are critical determinants of binding affinity and specificity.

The interplay between the tautomeric forms discussed previously directly influences the hydrogen bonding pattern. The position of the proton in the carboximidamide group determines which nitrogen atom acts as a donor and which as an acceptor at any given moment. This flexibility can be advantageous, allowing the molecule to adapt to the specific hydrogen bonding requirements of different binding sites.

Below is a table summarizing the potential hydrogen bond donor and acceptor sites in this compound:

| Functional Group | Atom | Property |

| Carboximidamide | N-H | Donor |

| Carboximidamide | N (imino) | Acceptor |

| Thiazole | N | Acceptor |

Electrostatic Contributions to Molecular Interactions

The distribution of electron density within the this compound molecule creates a molecular electrostatic potential (MEP) that plays a vital role in its interactions. nih.govrsc.org The MEP map highlights regions of positive and negative potential, which guide the molecule's approach to its binding partner.

Regions of negative electrostatic potential, typically found around electronegative atoms like the nitrogen atoms of the carboximidamide and thiazole groups, are favorable for interactions with positively charged or electron-deficient areas of a receptor, such as metal ions or the hydrogen atoms of amino acid residues like arginine or lysine. nih.gov Conversely, regions of positive potential, often associated with the hydrogen atoms of the N-H groups, will be attracted to negatively charged or electron-rich regions of a target, such as the carboxylate groups of aspartate or glutamate residues.

Systematic Structural Modifications and Their Effect on Molecular Interactions (Non-Clinical)

Systematic modifications can be broadly categorized into three areas: the isopropyl group at the 2-position, the thiazole ring itself, and the carboximidamide group at the 5-position.

Modifications of the Thiazole Ring: Alterations to the thiazole ring, such as the introduction of substituents at the 4-position, would directly impact the electronic properties and shape of the core scaffold. mdpi.com An electron-withdrawing group, for instance, would modulate the pKa of the carboximidamide group and the hydrogen bonding characteristics of the thiazole nitrogen.

Modifications of the Carboximidamide Group: The carboximidamide moiety is a key interaction point. N-alkylation or N-arylation of the amidine would change its hydrogen bonding capacity, potentially converting a hydrogen bond donor into a non-donor. nih.gov Such modifications would drastically alter the interaction profile and could be used to probe the importance of specific hydrogen bonds for biological activity.

The following table outlines potential structural modifications and their predicted impact on molecular interactions:

| Modification Site | Example Modification | Predicted Effect on Molecular Interactions |

| 2-Position (Isopropyl) | Replacement with a phenyl group | Increased potential for π-π stacking interactions; altered steric profile. |

| 4-Position (Thiazole) | Introduction of a methyl group | Increased lipophilicity; potential for new van der Waals contacts. nih.gov |

| 5-Position (Carboximidamide) | N-methylation | Loss of a hydrogen bond donor; altered steric and electronic properties. |

These hypothetical modifications, based on synthetic strategies for related compounds nih.gov, would be essential in a drug discovery program to systematically explore the SAR and optimize the molecular interactions of this compound.

Development of Predictive Models for Molecular Interaction Profiles

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For a molecule like this compound, the development of such models could significantly accelerate the design of new analogs with improved interaction profiles.

The development of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Assembly: A series of structurally related thiazole carboximidamide derivatives would need to be synthesized and their biological activity against a specific target measured. researchgate.net

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) characteristics.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model could then be used to predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a three-dimensional map highlighting regions where steric bulk or specific electrostatic features are favorable or unfavorable for activity. researchgate.net

The following table provides examples of molecular descriptors that would be relevant for developing a QSAR model for this compound derivatives:

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Physicochemical | logP | Lipophilicity and partitioning behavior. |

By leveraging such predictive models, the process of optimizing the molecular interactions of this compound can be made more efficient and rational.

Applications of 2 Isopropylthiazole 5 Carboximidamide in Chemical Science and Materials

2-Isopropylthiazole-5-carboximidamide as a Synthetic Building Block

The structural architecture of this compound, featuring a reactive carboximidamide group at the C5 position and a sterically influential isopropyl group at the C2 position, makes it a valuable intermediate in synthetic chemistry. The thiazole (B1198619) ring itself is a highly reactive synthon, bearing an acidic proton at the C2 position, which facilitates a variety of chemical transformations. nih.gov

Precursor for Advanced Heterocyclic Systems

The functional groups of this compound serve as handles for the construction of more complex molecular frameworks. The carboximidamide moiety, in particular, is a versatile precursor for the synthesis of other heterocyclic systems. Through condensation reactions with suitable reagents, it can be elaborated into larger, often biologically active, ring systems. pharmaguideline.com For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine or triazine rings fused or appended to the thiazole core. The inherent reactivity of the thiazole ring, combined with the synthetic potential of the carboximidamide group, allows for the creation of a diverse library of novel heterocyclic compounds.

Table 1: Potential Heterocyclic Systems Derived from the Thiazole-5-carboximidamide Scaffold

| Reagent Class | Resulting Heterocyclic System |

| 1,3-Diketones | Thiazolyl-pyrimidines |

| α,β-Unsaturated Ketones | Thiazolyl-pyridines |

| Orthoesters | Thiazolyl-triazines |

| Hydrazine Derivatives | Thiazolyl-triazoles |

Intermediate in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, molecules like this compound are crucial intermediates. Solid-phase synthesis techniques have been developed for 2-amino-5-carboxamide thiazole derivatives, highlighting the robustness of this scaffold in complex synthetic sequences. nih.gov A typical synthetic strategy might involve the initial construction of the substituted thiazole ring, followed by the transformation of the carboximidamide group or further functionalization of the thiazole core. The isopropyl group at the C2 position can influence the regioselectivity of subsequent reactions through steric hindrance, directing incoming reagents to other positions on the ring. This level of control is highly desirable in the total synthesis of complex natural products and novel pharmaceutical agents.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. Thiazole-based compounds have proven to be exceptional ligands due to the presence of the Lewis basic ring nitrogen atom, which can readily coordinate to a metal center. cdnsciencepub.comresearchgate.netresearchgate.net The this compound scaffold is particularly promising for creating metal complexes with unique structural and electronic properties.

Chelation Properties of the Thiazole-Carboximidamide Scaffold

This compound possesses multiple potential donor atoms—the nitrogen of the thiazole ring and the two nitrogen atoms of the carboximidamide group. This arrangement allows it to act as a chelating ligand, binding to a single metal ion at multiple points to form a stable metallacycle. This multidentate coordination can result in thermodynamically stable and kinetically inert metal complexes. The scaffold can act as a bidentate ligand, coordinating through the thiazole nitrogen and one of the carboximidamide nitrogens. researchgate.netresearchgate.net The specific coordination mode can be influenced by the nature of the metal ion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving thiazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, this would involve dissolving the ligand and a metal halide or acetate salt (e.g., of Copper, Zinc, Cobalt, or Nickel) in a solvent like ethanol or methanol and heating the mixture. cdnsciencepub.comorientjchem.org The resulting complexes can be isolated as stable crystalline solids.

A comprehensive suite of analytical techniques is employed to fully characterize these new metal complexes and elucidate their structures.

Table 2: Techniques for the Characterization of Metal Complexes

| Technique | Information Provided |

| FT-IR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of the C=N and N-H bonds of the ligand upon binding to the metal. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to determine the coordination geometry around the metal ion. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of the ligand framework in diamagnetic complexes and confirms its integrity after coordination. |

| Mass Spectrometry | Determines the molecular weight of the complex and provides information about its fragmentation pattern. |

| Elemental Analysis | Confirms the empirical formula of the complex by determining the percentage composition of C, H, N, and S. |

| X-ray Crystallography | Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net |

| Molar Conductance | Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating if any anions are part of the coordination sphere. |

Potential in Catalysis